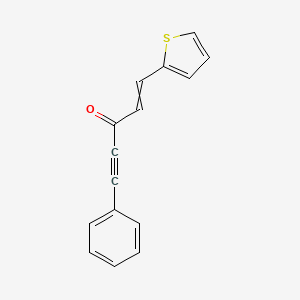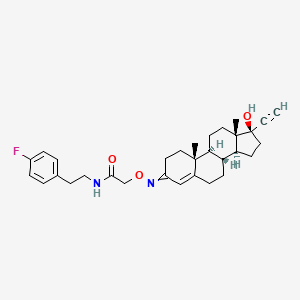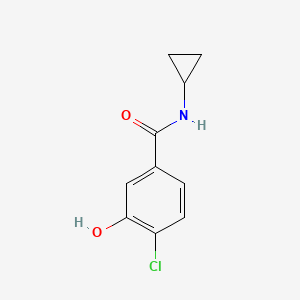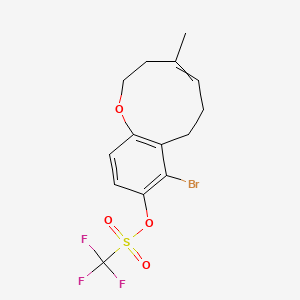![molecular formula C9H7ClN2O B12636922 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl CAS No. 958230-30-3](/img/structure/B12636922.png)
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde: Lacks the chlorine and methyl groups, which may affect its biological activity and chemical reactivity.
4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the formyl and methyl groups, potentially leading to different reactivity and applications.
3-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and formyl groups, which can influence its chemical properties and biological activity.
Properties
CAS No. |
958230-30-3 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-11-9-7(5)8(10)6(4-13)3-12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
FUSILNQDOKPZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=NC=C(C(=C12)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


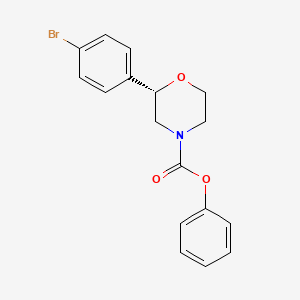
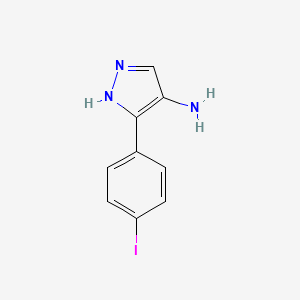
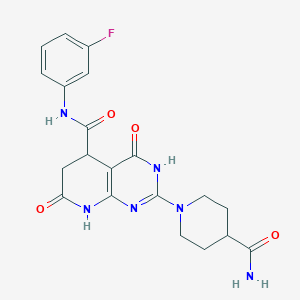

![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
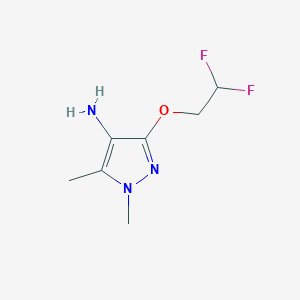
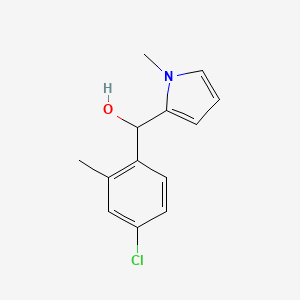
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)
